Benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarboxylic acid; butane-1,4-diol; hexanedioic acid: is a compound that forms part of the family of polyesters. These compounds are typically used in the production of various types of polymers, which have applications in numerous industries, including textiles, packaging, and automotive sectors. The compound is known for its role in creating durable and versatile materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a condensation polymerization reaction. This process typically requires the presence of a dicarboxylic acid (benzene-1,3-dicarboxylic acid and hexanedioic acid) and a diol (butane-1,4-diol). The reaction is carried out under high temperatures (around 260°C) and low pressure to facilitate the formation of ester bonds .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where they undergo polymerization. The resulting polymer is then extruded, cooled, and cut into pellets for further processing .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol groups present in butane-1,4-diol.
Reduction: Reduction reactions can occur at the carboxylic acid groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
- Used in the synthesis of advanced polymers and materials with specific properties.
Biology:
- Research into biodegradable polymers for medical applications, such as sutures and drug delivery systems.
Medicine:
- Potential use in creating biocompatible materials for implants and prosthetics.
Industry:
Mechanism of Action
The compound exerts its effects primarily through the formation of ester bonds during polymerization. The molecular targets include the hydroxyl groups of butane-1,4-diol and the carboxyl groups of benzene-1,3-dicarboxylic acid and hexanedioic acid. The pathways involved include condensation reactions that result in the elimination of water molecules and the formation of long polymer chains .
Comparison with Similar Compounds
Terephthalic acid; ethane-1,2-diol: Used in the production of polyethylene terephthalate (PET).
Isophthalic acid; ethane-1,2-diol: Used in the production of high-performance resins and coatings.
Uniqueness:
Properties
CAS No. |
60608-99-3 |
---|---|
Molecular Formula |
C18H26O10 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C4H10O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI Key |
UUXDKTFEYLYPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Related CAS |
60608-99-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.